molecular formula C8H11NO2 B1329999 Methyl 1-methyl-2-pyrroleacetate CAS No. 51856-79-2

Methyl 1-methyl-2-pyrroleacetate

Cat. No. B1329999
CAS No.: 51856-79-2
M. Wt: 153.18 g/mol
InChI Key: CGYVDYLHQYNGFC-UHFFFAOYSA-N
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Patent
US04125537

Procedure details

A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is cooled to -78° C. and 64g of hydrogen sulfide is added. The mixture is sealed in a stirred autoclave and heated to 63° C. The pressure rises to about 130 p.s.i. After 27 hrs., the hydrogen sulfide is driven off in a nitrogen stream and the solution is decanted from the precipitated sulfur. Pyridine is distilled off at 20 mm Hg. The residue is distilled at 0.03 mm Hg, b.p. 68-70° C., to give 39.2g of oily methyl 1-methylpyrrole-2-acetate (86% yield).
[Compound]
Name
50g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 1-methylpyrrole-2-glyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
64g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=O)[C:8]([O:10][CH3:11])=[O:9].S>N1C=CC=CC=1>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:7][C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
50g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 1-methylpyrrole-2-glyoxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=C1)C(C(=O)OC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
64g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
63 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is sealed in a stirred autoclave
CUSTOM
Type
CUSTOM
Details
the solution is decanted from the precipitated sulfur
DISTILLATION
Type
DISTILLATION
Details
Pyridine is distilled off at 20 mm Hg
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 0.03 mm Hg, b.p. 68-70° C.

Outcomes

Product
Details
Reaction Time
27 h
Name
Type
product
Smiles
CN1C(=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 39.2 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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